REACTION_CXSMILES
|
O.Cl.C(=[N:16][CH:17]([CH2:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1)[C:18]#[N:19])(C1C=CC=CC=1)C1C=CC=CC=1>C(O)C>[NH2:16][CH:17]([CH2:20][C:21]1[CH:22]=[CH:23][N:24]=[CH:25][CH:26]=1)[C:18]#[N:19]
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-(benzhydrylidene-amino)-3-pyridin-4-yl-propionitrile
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC(C#N)CC1=CC=NC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated to one third volume
|
Type
|
CUSTOM
|
Details
|
The crude residue was triturated with five 30 mL portions of hexane:ether (4:1 vol:vol) and seven 30 mL portions of hexane
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)CC1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |